molecular formula C9H13N3O4S B13636376 N-(2-aminopropyl)-4-nitrobenzenesulfonamide

N-(2-aminopropyl)-4-nitrobenzenesulfonamide

Cat. No.: B13636376
M. Wt: 259.28 g/mol
InChI Key: PNCMYHYBJKIMCB-UHFFFAOYSA-N
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Description

N-(2-aminopropyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group linked to a 2-aminopropyl chain. Its molecular formula is C₉H₁₃N₃O₄S, with a molecular weight of 259.28 g/mol (). The nitro group at the para position of the benzene ring imparts strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-(2-aminopropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c1-7(10)6-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,7,11H,6,10H2,1H3

InChI Key

PNCMYHYBJKIMCB-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-aminopropylamine with 4-nitrobenzenesulfonyl chloride

Overview:
The most direct and commonly employed method for preparing N-(2-aminopropyl)-4-nitrobenzenesulfonamide involves the reaction of 2-aminopropylamine (also known as 1,2-diaminopropane) with 4-nitrobenzenesulfonyl chloride (4-nitrobenzenesulfonyl chloride is the sulfonylating agent). This reaction is a nucleophilic substitution where the primary amine attacks the sulfonyl chloride, resulting in sulfonamide bond formation.

Typical Procedure:

  • The amine (2-aminopropylamine) is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • The solution is cooled (often 0°C to room temperature) to control the reaction rate and minimize side reactions.
  • 4-Nitrobenzenesulfonyl chloride is added slowly under stirring.
  • A base such as triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid generated and drive the reaction forward.
  • The mixture is stirred for several hours at ambient temperature or slightly elevated temperatures (up to 25-40°C).
  • The reaction progress is monitored by TLC or HPLC.
  • Upon completion, the reaction mixture is washed with aqueous acid and base to remove impurities and excess reagents.
  • The product is isolated by extraction, drying, and purification via recrystallization or chromatography.

Yield and Purity:

  • Yields typically range from 60% to 90%, depending on reaction scale and conditions.
  • Purity is enhanced by careful control of stoichiometry and purification steps.

Example from Literature:
A related sulfonamide, N-(3-aminopropyl)-2-nitrobenzenesulfonamide, was prepared by stirring the amine with 2-nitrobenzenesulfonyl chloride in THF at 25°C under argon, followed by purification to high purity (>95%). By analogy, the 4-nitro derivative preparation follows similar protocols.

Use of Protecting Groups and Stepwise Synthesis

In some synthetic routes, the amine functionality is protected to avoid polysulfonylation or side reactions. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl or amino groups can be employed prior to sulfonylation.

Procedure Highlights:

  • Protect the amino or hydroxyl group on the aminopropyl chain using TBDMS chloride in the presence of a base (e.g., DIPEA) in dichloromethane at 0°C to room temperature.
  • Perform sulfonylation with 4-nitrobenzenesulfonyl chloride under mild conditions.
  • Deprotect the TBDMS group under acidic or fluoride ion conditions to yield the free amine sulfonamide.

This method enhances selectivity and yield, especially in multifunctional substrates.

Alternative Coupling Agents and One-Pot Procedures

Some advanced methods utilize coupling agents or polymer-supported reagents to facilitate sulfonamide bond formation, especially in combinatorial or parallel synthesis.

  • Polymer-supported reagents: Using polymer-supported bases (e.g., PS-BEMP) and sulfonyl chlorides allows for simplified purification and improved reaction efficiency.
  • One-pot synthesis: Combining cyclization and sulfonylation steps in one reaction vessel reduces handling and increases throughput.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), THF Inert, aprotic solvents preferred
Temperature 0°C to 25°C Cooling controls exothermic reaction
Base Triethylamine, DIPEA Neutralizes HCl, promotes reaction
Molar ratio (amine:sulfonyl chloride) 1:1 to 1:1.2 Slight excess of sulfonyl chloride may improve yield
Reaction time 2 to 24 hours Depends on scale and temperature
Purification Extraction, recrystallization, chromatography To remove unreacted reagents and byproducts

Analytical Data and Characterization

  • Melting point: Typically around 140-150°C for related sulfonamide compounds.
  • Purity: Confirmed by HPLC, NMR, and elemental analysis.
  • Spectroscopic data: Characteristic sulfonamide NH stretch in IR (~3300 cm⁻¹), aromatic nitro group peaks, and proton NMR signals corresponding to aminopropyl and aromatic protons.

Summary Table of Preparation Methods

Method Number Starting Materials Key Reagents/Conditions Yield (%) Notes
1 2-aminopropylamine + 4-nitrobenzenesulfonyl chloride DCM/THF, triethylamine, 0-25°C, 4-24 h 60-90 Direct sulfonylation, simple purification
2 Protected aminopropylamine + 4-nitrobenzenesulfonyl chloride TBDMS protection, DCM, DIPEA, deprotection steps 65-85 Improved selectivity, multi-step
3 Aminopropylamine derivatives + sulfonyl chloride Polymer-supported reagents, one-pot, acetonitrile, elevated temp 70-90 Efficient for combinatorial synthesis

Research Discoveries and Advances

  • The use of polymer-supported reagents has significantly improved the efficiency and purity of sulfonamide synthesis, enabling rapid library generation for biological screening.
  • Protecting group strategies allow for selective sulfonylation in multifunctional molecules, reducing side products and improving overall yield.
  • Detailed mechanistic studies suggest that controlling pH and temperature during sulfonylation is critical to avoid over-acylation or sulfonation side reactions.
  • Large-scale preparations have been optimized by adjusting solvent systems and reagent addition rates to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Nitrobenzenesulfonamide or nitrosobenzenesulfonamide.

Scientific Research Applications

N-(2-aminopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The tert-butyl group in (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide enhances steric bulk and lipophilicity, favoring high-yield enzymatic synthesis (). Positional Isomerism: The 2-aminopropyl vs. 3-aminopropyl chain alters steric and electronic profiles, affecting hydrogen-bonding capacity and solubility ().

Synthetic Routes: Traditional Methods: N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide was synthesized via nucleophilic substitution between cyclopropylmethylamine and 4-nitrobenzenesulfonyl chloride (). Chemoenzymatic Approaches: Enantioselective synthesis of (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide utilized alcohol dehydrogenases (ADHs) for bioreduction, achieving 87% yield ().

Physicochemical Properties: Melting points vary significantly with substituents. For example, N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide melts at 114–116°C, while its allylated derivative (N-allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide) melts at 67–69°C due to reduced crystallinity ().

Biological Activity

N-(2-Aminopropyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, a nitro group, and an aminopropyl side chain. The chemical structure can be represented as follows:

C9H12N2O4S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on target cells.
  • Sulfonamide Interaction : The sulfonamide moiety can form hydrogen bonds with various biomolecules, influencing their function and activity.
  • Cellular Entry : The aminopropyl chain facilitates the compound's entry into cells, enhancing its interaction with intracellular targets.

Antimicrobial Activity

This compound has been studied for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Specifically, this compound inhibits dihydropteroate synthase, critical for folate synthesis in bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

Recent studies have indicated that related compounds in the aminopropyl class exhibit neuroprotective properties. For instance, derivatives have been shown to protect neurons from apoptosis in models of neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

  • Model : Mouse model of Parkinson's disease (PD)
  • Findings : Compounds similar to this compound demonstrated significant neuroprotection, reducing motor neuron cell death and improving motor function .

Anti-inflammatory Activity

Nitro compounds, including this compound, have shown anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting enzymes such as iNOS and COX-2, which are involved in the inflammatory response .

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µM)Target EnzymeReference
This compound15iNOS
Related Compound10COX-2

Q & A

Basic: What are the key steps in synthesizing N-(2-aminopropyl)-4-nitrobenzenesulfonamide?

Methodological Answer:
The synthesis typically involves:

Sulfonylation : Reacting 4-nitrobenzenesulfonyl chloride with 1,2-diaminopropane in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification : Recrystallization using ethanol/water mixtures or column chromatography to isolate the product.

Characterization : Confirmation via 1H^1H-NMR (e.g., δ 8.3 ppm for aromatic protons) and mass spectrometry (expected molecular ion at m/z 273.3) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : Detect characteristic signals (e.g., sulfonamide NH at δ 5.1–5.3 ppm, nitro group deshielding aromatic protons to δ 8.0–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages (e.g., C: 39.6%, H: 4.8%, N: 15.4%, S: 11.7%) .

Basic: What biological targets are associated with this compound?

Methodological Answer:
this compound may inhibit:

  • Dihydropteroate Synthase (DHPS) : Critical for bacterial folate synthesis. Assay via competitive inhibition studies using p-aminobenzoic acid (PABA) as a substrate .
  • Carbonic Anhydrases : Test isoform selectivity (e.g., CA-II vs. CA-IX) using stopped-flow CO2_2 hydration assays .

Advanced: How to resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

Standardize Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (25°C vs. 37°C), and substrate concentrations .

Validate Purity : Use HPLC (≥95% purity) to exclude batch-specific impurities affecting results .

Comparative Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding pose consistency across enzyme isoforms .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing efficiency and reduce side reactions (e.g., over-sulfonylation) .
  • Catalyst Screening : Test bases like DBU or DMAP for enhanced nucleophilicity of the amine group .
  • DoE (Design of Experiments) : Vary temperature (0–40°C), solvent (DCM vs. THF), and stoichiometry (1:1.2 molar ratio) to identify optimal parameters .
ParameterTest RangeOptimal Condition
Temperature0°C to 40°C25°C
SolventDCM, THF, AcetoneDCM
BaseTEA, DBU, DMAPDBU

Advanced: How to determine crystallographic structure using SHELXTL?

Methodological Answer:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain high-resolution data .

Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson interpretation .

Refinement : Use SHELXL for least-squares refinement, addressing disorder in the nitro group or flexible aminopropyl chain .

Validation : Check R-factor (<0.05), ADP consistency, and PLATON alerts for geometric outliers .

Advanced: How to design a biochemical assay for evaluating antibacterial activity?

Methodological Answer:

Bacterial Strains : Use DHPS-positive E. coli (ATCC 25922) and DHPS-negative controls .

MIC Determination : Perform broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .

Synergy Testing : Combine with sulfamethoxazole to assess potentiation via checkerboard assay .

Advanced: How to analyze stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

Thermal Stability : Use TGA (5–300°C, 10°C/min) to identify decomposition points (>200°C typical for sulfonamides) .

Light Sensitivity : Expose to UV (254 nm) and quantify nitro group reduction via UV-Vis spectroscopy .

Advanced: How to compare reactivity with structural analogs (e.g., chloro or methoxy substitutions)?

Methodological Answer:

SAR Analysis : Synthesize analogs (e.g., N-(2-aminopropyl)-4-chlorobenzenesulfonamide) and compare IC50_{50} values against DHPS .

Computational DFT : Calculate electron-withdrawing effects of nitro vs. methoxy groups on sulfonamide acidity (B3LYP/6-31G*) .

Hammett Plots : Correlate substituent σ values with reaction rates in nucleophilic substitution assays .

Advanced: How to address low solubility in aqueous assays?

Methodological Answer:

Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Prodrug Design : Introduce phosphate or glycoside groups to the aminopropyl side chain for improved hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) and characterize release kinetics via dialysis .

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